Product packaging for 1H-Benzimidazole-2-butanol(Cat. No.:CAS No. 2453-51-2)

1H-Benzimidazole-2-butanol

Cat. No.: B1390153
CAS No.: 2453-51-2
M. Wt: 190.24 g/mol
InChI Key: WNWSYLRIXYUXAA-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-butanol is a chemical compound of significant interest in medicinal and organic chemistry research. It features a benzimidazole heterocycle, a privileged scaffold in drug discovery, substituted at the 2-position with a butanol chain. This structure makes it a valuable intermediate for the synthesis of more complex molecules. The benzimidazole core is a key structural component in a wide range of bioactive molecules. Research into similar 2-substituted benzimidazole derivatives has shown these compounds to be promising in the development of novel therapeutic agents. For instance, certain derivatives have been investigated as potent inhibitors of HIV-1 reverse transcriptase, a critical target in anti-retroviral therapy . Other patented benzimidazole compounds have shown potential for the treatment of various diseases, including renal conditions like membranous nephropathy and acute kidney injury, as well as cancers, muscular dystrophy, and pulmonary hypertension . The presence of the butanol side chain in this compound provides a functional handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop new compounds with optimized properties. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1390153 1H-Benzimidazole-2-butanol CAS No. 2453-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-8-4-3-7-11-12-9-5-1-2-6-10(9)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSYLRIXYUXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663578
Record name 4-(1H-Benzimidazol-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-51-2
Record name 4-(1H-Benzimidazol-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Benzimidazole 2 Butanol and Analogues

Classical and Modern Synthetic Routes to Benzimidazole (B57391) Core Formation

The construction of the benzimidazole core is a well-established area of heterocyclic chemistry, with several named reactions and methodologies developed over the years. These methods typically involve the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon.

Cyclocondensation Reactions involving o-Phenylenediamines

A foundational and widely utilized method for synthesizing the benzimidazole scaffold is the cyclocondensation of o-phenylenediamines with various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. nih.govnih.govrsc.org This approach is valued for its versatility and the ready availability of starting materials. The reaction generally proceeds by the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring.

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. A variety of catalysts, including mineral acids, Lewis acids, and solid-supported catalysts, have been employed to promote this transformation. rsc.org Modern variations of this method focus on developing more environmentally benign and efficient protocols, such as using milder reaction conditions or employing reusable catalysts.

Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine DerivativeCarbonyl CompoundCatalyst/ConditionsYield (%)
o-PhenylenediamineAromatic AldehydesAl2O3/CuI/PANI nanocompositeExcellent
o-PhenylenediamineAromatic AldehydesH2SO4@HTC(II)Moderate to Excellent
o-PhenylenediamineAromatic Aldehydesp-Toluenesulfonic acid (grinding)Good
o-PhenylenediamineAromatic AldehydesTiCl3OTfGood to Excellent
o-PhenylenediamineAromatic AldehydesBismuth nitrateGood

Phillips-Ladenburg Reaction and its Variations

The Phillips-Ladenburg reaction is a classical method for benzimidazole synthesis that involves the condensation of o-phenylenediamines with carboxylic acids at elevated temperatures. researchgate.net Traditionally, this reaction requires harsh conditions, which can limit its applicability for substrates with sensitive functional groups.

Modern modifications of the Phillips-Ladenburg reaction aim to overcome these limitations by employing milder reaction conditions and various activating agents or catalysts. These variations often lead to higher yields and a broader substrate scope. For instance, the use of polyphosphoric acid (PPA) or other condensing agents can facilitate the reaction at lower temperatures.

Weidenhagen Reaction Applications

The Weidenhagen reaction provides an alternative route to 2-substituted benzimidazoles through the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. researchgate.net This method is particularly useful for the synthesis of 2-aryl and 2-alkyl benzimidazoles. The reaction proceeds through the initial formation of a 1,2-dihydrobenzimidazole intermediate, which is then oxidized to the corresponding benzimidazole.

Recent advancements in the Weidenhagen reaction have focused on the use of greener oxidants and catalytic systems to improve the sustainability of the process. These newer protocols often offer improved yields and simpler work-up procedures compared to the classical methods.

Strategies for Introduction and Functionalization of the Butanol Moiety at the 2-Position

Once the benzimidazole core is formed, the next critical step is the introduction of the butanol side chain at the 2-position. This can be achieved through various synthetic strategies, including the reaction of pre-functionalized benzimidazoles with butanol precursors or through direct C-H functionalization methods.

Reaction of 2-Substituted Benzimidazoles with Butanol Precursors

One common approach involves the use of a benzimidazole derivative that is already substituted at the 2-position with a group amenable to nucleophilic substitution or coupling reactions. For example, a 2-halobenzimidazole can be reacted with a butanol-derived nucleophile.

Alternatively, a 2-mercaptobenzimidazole (B194830) can be S-alkylated with a suitable butyl halide, followed by further transformations if necessary. Another strategy involves the reaction of 2-lithiobenzimidazole, generated by deprotonation of benzimidazole at the 2-position, with an appropriate electrophilic butanol precursor.

A direct method for the synthesis of 2-substituted benzimidazoles involves the dehydrogenative coupling of an aromatic diamine with a primary alcohol. rsc.org This approach, often catalyzed by transition metal complexes, provides an atom-economical route to compounds like 1H-Benzimidazole-2-butanol by directly using butanol as a reactant.

Table 2: Dehydrogenative Coupling of o-Phenylenediamine with Alcohols

o-Phenylenediamine DerivativeAlcoholCatalystYield (%)
o-PhenylenediamineBenzyl (B1604629) alcoholCo(II) complexGood to Excellent
o-PhenylenediamineVarious primary alcoholsManganese(I) complexNot specified

Direct Alkylation and Acylation Methods

Direct C-H alkylation of the benzimidazole ring at the 2-position represents a more modern and efficient strategy. nih.gov This method avoids the pre-functionalization of the benzimidazole core, thereby shortening the synthetic sequence. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, allowing for the direct coupling of benzimidazoles with various alkylating agents. For the synthesis of this compound, this could involve the use of a protected 4-halobutanol or a related species.

Acylation of the benzimidazole ring at the 2-position, followed by reduction of the resulting ketone, provides another viable route. For instance, a Friedel-Crafts-type acylation with butanoyl chloride or butanoic anhydride (B1165640) would yield a 2-butanoylbenzimidazole. Subsequent reduction of the ketone functionality, for example, using sodium borohydride (B1222165), would then furnish the desired this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of benzimidazole derivatives, offering pathways with enhanced reaction rates, higher yields, and greater selectivity. Both transition metal and green catalysts have been effectively utilized in the formation of the benzimidazole core, which is a critical step in the synthesis of this compound and its analogues.

Transition metals are widely employed as catalysts in the synthesis of benzimidazoles due to their ability to facilitate key bond-forming reactions. Copper and bismuth compounds have emerged as particularly effective catalysts in this regard.

Copper Catalysis: Copper-catalyzed methods have been extensively developed for the synthesis of 2-substituted benzimidazoles. These reactions often proceed via the condensation of o-phenylenediamines with aldehydes or carboxylic acids. Copper catalysts, such as copper(I) iodide (CuI) and copper(II) hydroxide (B78521) (Cu(OH)2), have demonstrated high efficacy. For instance, Cu(OH)2 has been used as a solid, reusable catalyst for the synthesis of multifunctionalized benzimidazoles in methanol (B129727) at room temperature, affording excellent yields. The mechanism of copper-catalyzed benzimidazole synthesis is thought to involve the formation of a copper-ligand complex that activates the substrates and facilitates the cyclization and subsequent aromatization steps.

A notable application of copper catalysis is in intramolecular N-arylation reactions, which have been instrumental in constructing the benzimidazole ring system. These reactions often utilize copper(I) catalysts to promote the formation of the C-N bond, leading to the cyclized product. The efficiency of these catalytic systems can be influenced by the choice of ligands, bases, and reaction conditions.

Bismuth Chloride Catalysis: Bismuth compounds, such as bismuth chloride (BiCl3), have also been utilized as catalysts for the synthesis of benzimidazole derivatives. Bismuth(III)-mediated cyclization under microwave irradiation has been shown to be an effective method for preparing 1,2-disubstituted benzimidazoles. semanticscholar.org This approach often involves a multi-step, one-pot synthesis that can be significantly accelerated by microwave heating, leading to high yields and purity of the desired products. semanticscholar.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzimidazole Analogues

Catalyst Reactants Solvent Conditions Yield (%) Reference
Cu(OH)2 o-phenylenediamine, Benzaldehyde Methanol Room Temperature 98 N/A
CuI 2-haloanilines, Amidines Dioxane 85 °C High nih.gov
BiCl3 o-phenylenediamine, Aldehydes N/A Microwave Good to Excellent semanticscholar.org

In recent years, there has been a significant shift towards the development of more environmentally friendly catalytic systems. Green catalysis in benzimidazole synthesis focuses on the use of recyclable catalysts, milder reaction conditions, and the reduction of hazardous waste.

Nanoparticles: A variety of metal and metal oxide nanoparticles have been investigated as catalysts for the synthesis of benzimidazole derivatives. These include nanoparticles of copper oxide (CuO), titanium dioxide (TiO2), tin(IV) oxide (SnO2), gold supported on titanium dioxide (Au/TiO2), and iron(III) oxide (nano-Fe2O3). nih.gov The high surface-area-to-volume ratio of nanoparticles often leads to enhanced catalytic activity and selectivity. For example, Au/TiO2 has been shown to be a highly effective catalyst for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. longdom.org The use of magnetic nanoparticles, such as Fe3O4, allows for easy separation and recycling of the catalyst using an external magnet.

Resin-Based Catalysts: Solid-phase synthesis using resin-bound reagents and catalysts offers several advantages, including simplified purification and the potential for automation. Merrifield resin, a chloromethylated polystyrene, has been used as a solid support for the synthesis of benzimidazole libraries. researchgate.netwikipedia.org In this approach, one of the reactants is anchored to the resin, and subsequent reactions are carried out in a stepwise manner, with excess reagents and byproducts being washed away after each step. The final product is then cleaved from the resin. Another example is the use of Amberlite IR-120, a strongly acidic cation exchange resin, which has been successfully employed as a recyclable catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. nih.gov Polymeric-based solid acids, such as [PVP-SO3H]HSO4, have also been shown to be efficient and reusable catalysts for the synthesis of 2-substituted benzimidazoles. nih.gov

Table 2: Green Catalysts in the Synthesis of Benzimidazole Analogues

Catalyst Reactants Solvent Conditions Yield (%) Reference
Au/TiO2 o-phenylenediamine, Aldehydes CHCl3:MeOH 25 °C High longdom.org
nano-Fe2O3 1,2-diaminobenzenes, Aromatic aldehydes Water N/A High nih.gov
Merrifield Resin o-phenylenediamines, Aldehydes N/A N/A Good
Amberlite IR-120 o-phenylenediamines, Aldehydes Green Solvent N/A Good to Excellent nih.gov

Synthetic Modification and Derivatization Strategies for this compound Analogues

The functionalization of the benzimidazole core and its side chains is crucial for modulating the biological activity of these compounds. Various strategies have been developed for the synthetic modification and derivatization of 2-substituted benzimidazoles, which can be applied to analogues of this compound.

Modification of the benzimidazole scaffold can be achieved at several positions. The nitrogen atoms of the imidazole (B134444) ring (N-1 and N-3) are nucleophilic and can be readily alkylated or acylated. For instance, N-alkylation with various alkyl halides in the presence of a base is a common method to introduce substituents at the N-1 position.

The C-2 position is another key site for modification. While many syntheses build the C-2 substituent from the outset, it is also possible to functionalize this position on a pre-formed benzimidazole ring. For example, C2-allylation of benzimidazoles has been achieved using 1,3-diene pronucleophiles in a copper-catalyzed reaction.

The butanol side chain at the C-2 position of this compound offers further opportunities for derivatization. The hydroxyl group can be a handle for various transformations:

Oxidation: The secondary alcohol of the butanol side chain can be oxidized to the corresponding ketone, providing a new analogue with different electronic and steric properties.

Esterification and Etherification: The hydroxyl group can be converted into an ester or an ether by reaction with acyl chlorides, anhydrides, or alkyl halides, respectively. This allows for the introduction of a wide variety of functional groups, which can influence the compound's lipophilicity and ability to form hydrogen bonds.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a range of nucleophiles to introduce new functionalities.

These derivatization strategies allow for the creation of a diverse library of this compound analogues, which is essential for structure-activity relationship (SAR) studies and the optimization of their pharmacological properties.

Substitution on the Benzimidazole Ring System (e.g., N-alkylation, C-substitution)

Modifications to the benzimidazole ring are crucial for developing analogues with varied properties. These substitutions can occur at the nitrogen atoms of the imidazole ring or the carbon atoms of the fused benzene (B151609) ring.

N-alkylation:

The nitrogen atom at position 1 (N-1) of the benzimidazole ring is readily alkylated due to its nucleophilic character. nih.gov This reaction, known as N-alkylation, is a common strategy for introducing various alkyl or functionalized alkyl groups. The process typically involves reacting the parent benzimidazole with an alkyl halide (e.g., benzyl chloride) in the presence of a base, such as potassium carbonate, in a suitable solvent. researchgate.net The base deprotonates the N-H group, forming a more nucleophilic benzimidazolide (B1237168) anion that subsequently attacks the electrophilic carbon of the alkyl halide.

Another approach involves the use of Morita–Baylis–Hillman (MBH) alcohols and acetates for the N-alkylation of benzimidazoles. beilstein-journals.org This method can be performed without a catalyst, affording N-substituted imidazole derivatives in good yields. beilstein-journals.org Furthermore, ketonic Mannich bases have been successfully used to alkylate the N-1 position of benzimidazoles, yielding 1-(3-oxopropyl)benzimidazoles. researchgate.net

Table 1: Examples of N-Alkylation Reactions on the Benzimidazole Ring

Starting Benzimidazole Alkylating Agent Base/Catalyst Product Reference
2-(Benzylthiomethyl)-1H-benzimidazole Benzyl chloride K₂CO₃ 1-Benzyl-2-(benzylthiomethyl)-1H-benzimidazole researchgate.net
Benzimidazole Acyclic MBH alcohol DABCO 1,4-adduct (Michael addition) beilstein-journals.org

C-substitution:

Substitution on the benzene portion of the benzimidazole ring (C-4, C-5, C-6, and C-7) is typically achieved by starting with a pre-substituted o-phenylenediamine. The nature and position of the substituent on the final benzimidazole product are determined by the substituent on the initial diamine reactant. scholarsresearchlibrary.com For instance, the condensation of a 4-substituted-1,2-diaminobenzene with urea (B33335) can be used to synthesize 5-substituted-1H-benzimidazol-2-ones. rsglobal.pl This strategy allows for the introduction of a wide array of functional groups, including halogens, nitro groups, and alkyl chains, onto the benzimidazole core structure. google.com The biological activity of the resulting derivatives is often influenced by the type and position of these substituents. nih.gov

Alterations of the Butanol Side Chain (e.g., chain length, functional group modifications)

Modifying the 2-substituted side chain is another key strategy for generating analogues of this compound. These alterations can include changing the length of the alkyl chain or modifying the functional groups present on the chain.

Chain Length Modification:

The synthesis of analogues with varying side-chain lengths can be accomplished by selecting an appropriate carboxylic acid or aldehyde for the initial condensation reaction with o-phenylenediamine. For example, to create a shorter chain analogue like (1H-benzimidazol-2-yl)methanol, the corresponding α-hydroxy acid or aldehyde would be used. scholarsresearchlibrary.com Similarly, using precursors with longer carbon chains would result in benzimidazole derivatives with extended side chains. A series of N-1 alkylated benzimidazoles with hydroxyalkyl side chains of different lengths, such as 2-(...-1H-benzimidazol-1-yl)ethan-1-ol and 3-(...-1H-benzimidazol-1-yl)propan-1-ol, have been synthesized, demonstrating the feasibility of varying the chain length separating the hydroxyl group from the benzimidazole core. nih.gov

Functional Group Modifications:

The functional groups on the side chain can be chemically transformed to create new analogues. The hydroxyl group of the butanol side chain in this compound is a prime site for such modifications. For instance, the hydroxyl group in (1H-benzimidazol-2-yl)methanol derivatives can be converted into a chloromethyl group by reacting it with thionyl chloride. scholarsresearchlibrary.com This introduces a reactive handle for further nucleophilic substitution reactions. Another example is the reduction of a ketone to a secondary alcohol. The reduction of 1-(3-oxopropyl)benzimidazoles using sodium borohydride (NaBH₄) in methanol yields the corresponding 1-(3-hydroxypropyl)benzimidazoles in excellent yields, demonstrating a common method for introducing a hydroxyl group onto a side chain. researchgate.net

Table 2: Examples of Side Chain Modifications in Benzimidazole Analogues

Starting Compound Reagent/Reaction Modified Product Modification Type Reference
(1H-Benzimidazol-2-yl)methanol Thionyl chloride (SOCl₂) 2-(Chloromethyl)-1H-benzimidazole OH to Cl conversion scholarsresearchlibrary.com
1-(3-Oxopropyl)benzimidazole Sodium borohydride (NaBH₄) 1-(3-Hydroxypropyl)benzimidazole Ketone reduction to alcohol researchgate.net

These synthetic strategies, focusing on both ring substitution and side-chain alteration, provide a comprehensive toolkit for generating a wide variety of analogues based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1H-Benzimidazole-2-butanol in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete assignment of proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the protons of the butanol side chain, and the N-H proton of the imidazole (B134444) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the butanol side chain would present more upfield signals, with their multiplicity revealing adjacent proton couplings. For instance, the CH group attached to the hydroxyl would likely appear as a multiplet. The N-H proton of the benzimidazole ring is expected to be a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbons in the benzimidazole ring and the butanol side chain. The aromatic carbons of the benzimidazole moiety are expected to resonate in the range of 110-150 ppm. The carbons of the butanol side chain will appear in the more upfield region of the spectrum. The specific chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
N-H Variable (Broad Singlet) s (br)
CH(OH) ~3.8 - 4.2 Multiplet
CH₂ ~1.4 - 1.8 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic-C 110 - 150
C=N ~151
C-OH ~68
CH₂ ~30

To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the butanol side chain and between neighboring aromatic protons on the benzimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the CH(OH) proton would show a cross-peak with the signal for the corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for confirming the connectivity between the benzimidazole ring and the butanol side chain. For instance, correlations would be expected between the protons on the carbon adjacent to the ring and the C2 carbon of the benzimidazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation pattern for alcohols, which in this case could involve the loss of a propyl radical to form a stable ion containing the benzimidazole ring. Another likely fragmentation is the loss of a water molecule from the butanol side chain. The benzimidazole ring itself can undergo characteristic fragmentation, often leading to the formation of a stable benzimidazolium cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Fragmentation Pathway
190 [M]⁺ Molecular Ion
172 [M-H₂O]⁺ Loss of water
147 [M-C₃H₇]⁺ Alpha-cleavage

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the imidazole ring would likely appear in a similar region, often as a sharper peak around 3300-3500 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C=N stretching of the imidazole ring is expected around 1620 cm⁻¹, and C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol would be visible in the 1000-1200 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzimidazole ring are often strong in the Raman spectrum.

Table 4: Predicted Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (alcohol) Stretching 3200 - 3600 (broad)
N-H (imidazole) Stretching 3300 - 3500
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 2960
C=N (imidazole) Stretching ~1620
C=C (aromatic) Stretching 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The benzimidazole ring system is the primary chromophore in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to exhibit absorption bands characteristic of the benzimidazole moiety. These bands arise from π → π* transitions within the conjugated system. The presence of the butanol substituent at the 2-position may cause a slight shift in the absorption maxima compared to unsubstituted benzimidazole. Solvatochromic studies, where spectra are recorded in solvents of varying polarities, can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max (nm)
π → π* ~245
π → π* ~275

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While no public crystal structure data is currently available for this compound, the general structural features can be inferred from related benzimidazole derivatives.

A crystal structure of this compound would be expected to show the planarity of the benzimidazole ring system. The butanol side chain would adopt a specific conformation. A key feature of the solid-state packing would likely be intermolecular hydrogen bonding involving the N-H group of the imidazole ring and the hydroxyl group of the butanol side chain, as well as potential π-π stacking interactions between the benzimidazole rings of adjacent molecules. These interactions play a crucial role in the formation of the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1H-Benzimidazole-2-butanol. These methods model the electronic distribution and predict geometric parameters, offering a window into the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. mdpi.comnih.govnih.gov The B3LYP functional combined with basis sets such as 6-311++G(d,p) has been effectively used to optimize the molecular parameters of related compounds like N-Butyl-1H-benzimidazole. mdpi.comnih.govnih.gov Such calculations provide optimized bond lengths and angles that show excellent agreement with experimental data. mdpi.comnih.gov For instance, in theoretical calculations for N-Butyl-1H-benzimidazole, the C1-N26 and C2-N27 bond lengths were found to be very similar at 1.386 Å and 1.387 Å, respectively. nih.gov These studies indicate that the presence of an alkyl substituent, such as a butyl group, does not significantly alter the structural organization of the core benzimidazole ring. mdpi.comnih.govnih.gov The geometries of benzimidazole derivatives are typically optimized using methods like the Lee-Yang-Parr correlation functional (B3LYP) to find the most stable conformation. dergipark.org.tr

Table 1: Theoretical Optimized Structural Parameters for N-Butyl-1H-benzimidazole (DFT/B3LYP/6-311++G(d,p))

ParameterTheoretical Value (Å or °)
C1-N26 Bond Length1.386
C2-N27 Bond Length1.387
C13-C16 Bond Length1.534
C16-C19 Bond Length1.533
C19-C22 Bond Length1.531
C1-N26-C13 Angle125.7
C2-N27-H28 Angle125.7

Data sourced from a study on N-Butyl-1H-benzimidazole, a structural isomer of this compound. researchgate.net

Table 2: Calculated Electronic Parameters for N-Butyl-1H-benzimidazole

ParameterEnergy (eV)
EHOMO-5.92
ELUMO-0.68
Energy Gap (ΔE)5.24

Data sourced from a DFT study on N-Butyl-1H-benzimidazole. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. mdpi.comnih.govnih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, where red indicates electron-rich (nucleophilic) regions and blue indicates electron-poor (electrophilic) regions. researchgate.netresearchgate.net For benzimidazole derivatives, MEP analysis reveals that the hydrogen atoms of the benzene (B151609) ring and the N-H group are the most electrophilic centers (positive potential). mdpi.comnih.gov A large negative potential is typically found in the vicinity of the sp2-hybridized nitrogen atom of the imidazole (B134444) ring, indicating a prime site for electrophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, electron delocalization, and hyperconjugation. mdpi.comnih.govnih.gov It transforms the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, aligning with the chemist's Lewis structure concept. uni-muenchen.de In benzimidazole systems, NBO analysis reveals significant stabilization arising from the delocalization of π- and σ-electrons. mdpi.comresearchgate.net For example, in N-Butyl-1H-benzimidazole, strong intramolecular hyperconjugative interactions are observed, such as the delocalization of σ-electrons from the σ(C1–C2) bond into the antibonding σ(C1–C6), σ(C1–N26), and σ*(C6–H11) orbitals. mdpi.comnih.govnih.govresearchgate.net These interactions lead to stabilization energies (E(2)) that indicate the degree of conjugation within the system. mdpi.com

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for N-Butyl-1H-benzimidazole

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kJ/mol)
σ (C1–C2)σ* (C1–C6)4.63
σ (C1–C2)σ* (C1–N26)0.86
σ (C1–C2)σ* (C6–H11)2.42

Data represents significant delocalization interactions in the related compound N-Butyl-1H-benzimidazole. mdpi.comnih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes. researchgate.netjst.go.jp For benzimidazole derivatives, which are often investigated as inhibitors of various enzymes, MD simulations can elucidate the binding modes and interaction stability with their biological targets. researchgate.netmdpi.comresearchgate.net For instance, MD simulations have been used to assess the binding of benzimidazole inhibitors to the active site of enzymes like butyrylcholinesterase and influenza polymerase PB2. researchgate.netmdpi.com These simulations, often run for nanoseconds, can confirm the stability of hydrogen bonds and other non-covalent interactions between the ligand and amino acid residues of the protein, which is crucial for drug design. researchgate.netjst.go.jp In a study on benzimidazole-derived inhibitors, MD simulations were performed using software like GROMACS to evaluate the stability of the docked compound-protein complexes. jst.go.jpresearchgate.net

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, allows for a rigorous analysis of the electron density (ρ) and its topological properties. uni-rostock.dewiley.comwiley-vch.de This approach defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. uni-rostock.dewiley-vch.de The analysis focuses on critical points in the electron density, where the first derivative of ρ vanishes. uni-rostock.de The topological parameters at bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide profound insights into the nature of chemical bonds. mdpi.comnih.govresearchgate.net For interactions like ionic bonds and van der Waals forces, the Laplacian is positive (∇²ρ(r) > 0), indicating a depletion of electron charge at the BCP. mdpi.comnih.gov Conversely, a negative Laplacian signifies a concentration of charge, characteristic of covalent bonds. researchgate.net In studies of N-Butyl-1H-benzimidazole, QTAIM analysis has been used to characterize the non-covalent interactions within the molecule. mdpi.comnih.govnih.gov

Table 4: AIM Topological Parameters at Bond Critical Points (BCPs) for N-Butyl-1H-benzimidazole

ParameterDescription
ρ(r)Electron density at the bond critical point.
∇²ρ(r)Laplacian of electron density; positive values indicate closed-shell interactions (ionic, van der Waals), while negative values indicate shared-shell (covalent) interactions.
H(r)Total energy density; positive values are indicative of closed-shell interactions.
|V(r)|/G(r)The ratio of potential energy density to kinetic energy density; values < 1 suggest non-covalent interactions, while values > 2 suggest covalent interactions.

This table describes the parameters used in the topological analysis of electron density for benzimidazole derivatives. mdpi.comnih.gov

Predictive Modeling and In Silico Screening

Computational models are invaluable for predicting the biological activity and pharmacokinetic profile of new chemical entities. Pharmacophore modeling and ADMET profiling are two key in silico techniques used in the early stages of drug discovery.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is used to identify these key features in a set of active molecules and can then be used to screen new compounds for potential activity.

Given the broad spectrum of biological activities reported for benzimidazole derivatives, including anthelmintic, anticancer, and anti-inflammatory effects, a pharmacophore model for this compound would be highly dependent on the therapeutic target . pharmacophorejournal.comnih.govplantarchives.org However, general features can be hypothesized based on common benzimidazole pharmacophores:

Hydrogen Bond Acceptor: The non-protonated nitrogen in the imidazole ring is a consistent hydrogen bond acceptor feature. nih.gov

Hydrogen Bond Donor: The N-H group of the imidazole and the O-H group of the butanol side chain can act as hydrogen bond donors. nih.gov

Aromatic/Hydrophobic Region: The fused benzene ring provides a critical hydrophobic and aromatic feature for π-π stacking or hydrophobic interactions. plantarchives.org

A hypothetical pharmacophore model for this compound targeting an enzyme active site might include a combination of these features, with the specific spatial arrangement being critical for activity. For example, in studies on benzimidazole anthelmintics, the core scaffold is a key component of the pharmacophore responsible for binding. acs.orgnih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion) profiling uses computational algorithms to predict the pharmacokinetic properties of a molecule. These predictions are vital for filtering out compounds that are likely to fail in later stages of drug development due to poor bioavailability or metabolic instability.

For this compound, a small molecule with features common to many drugs, a general ADMET profile can be predicted based on studies of similar benzimidazole derivatives. nih.govnih.govresearchgate.net

Table 2: Predicted ADMET Properties for this compound (Note: This table presents a qualitative prediction based on general findings for small molecule benzimidazole derivatives in the literature. nih.govrsc.orgjaptronline.com)

ADMET Property Parameter Predicted Outcome for this compound Rationale/Reference from Similar Compounds
Absorption Human Intestinal Absorption (HIA) Good to Excellent (>80%) Small, relatively lipophilic molecules like many benzimidazoles are well-absorbed. nih.gov
Caco-2 Permeability Moderate to High Compounds with similar structures often show good cell permeability.
Distribution Plasma Protein Binding (PPB) Moderate to High Benzimidazole derivatives often exhibit binding to plasma proteins like albumin.
Blood-Brain Barrier (BBB) Penetration Possible The ability to cross the BBB is variable and depends on specific physicochemical properties, but is possible for some benzimidazoles.
Metabolism Cytochrome P450 (CYP) Inhibition Likely inhibitor of some isoforms (e.g., CYP1A2) The benzimidazole nucleus is known to interact with and inhibit various CYP enzymes. nih.gov
Major Metabolic Sites Hydroxylation on the benzene ring, oxidation/conjugation of the butanol side chain. These are common metabolic pathways for aromatic and alcohol-containing compounds.

| Excretion | Renal Excretion | Minor (as parent compound) | Primarily excreted as metabolites after phase I and phase II metabolism. |

This in silico profile suggests that this compound would likely have good oral absorption. However, its potential to inhibit CYP enzymes indicates a possibility for drug-drug interactions, a factor that would require experimental verification.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Mechanisms and Kinetics

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymatic targets.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. biointerfaceresearch.com Various benzimidazole derivatives have been evaluated for their potential to inhibit these enzymes.

Research has shown that certain benzimidazole compounds are reversible inhibitors of cholinesterases from various sources, including human erythrocytes and horse serum. nih.gov A study evaluating 12 different benzimidazole derivatives reported moderate inhibitory activity, with IC50 values ranging from 1.01 to 1.19 mM for AChE and 1.1 to 1.87 mM for BChE. biointerfaceresearch.com Generally, the inhibitory activity of these compounds was found to be greater against AChE than BChE. biointerfaceresearch.com

Kinetic studies on specific anthelmintic benzimidazoles revealed non-competitive inhibition for both AChE and BChE. nih.gov For instance, ricobendazole was identified as a potent inhibitor of AChE, while thiabendazole was the most effective against BChE, with activities observed at the nanomolar level. nih.gov Other research has focused on 2-phenyl substituted-1H-benzimidazole derivatives, which are considered ring isosteres of the known AChE inhibitor donepezil. nih.govresearchgate.net Some of these derivatives showed significant inhibition against AChE, with IC50 values in the micromolar range. researchgate.net

Detailed kinetic and reversibility tests on a benzothiazolone derivative, M13, which shares structural similarities with the benzimidazole class, identified it as a reversible noncompetitive BChE inhibitor with a Ki value of 1.14 ± 0.21 µM. mdpi.com The mechanism of inhibition for many benzimidazole derivatives involves interactions with key amino acid residues, such as tryptophan (W86, W286), tyrosine (Y72, Y121, Y332), and phenylalanine (F338), within the active site and gorge of the cholinesterase enzymes. nih.govresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound Target Enzyme IC50 Ki Inhibition Type Source
Ricobendazole AChE 123.02 nM 28.68 ± 8.46 nM Non-competitive nih.gov
Thiabendazole BChE 64.26 nM 12.08 ± 2.18 nM Non-competitive nih.gov
General Derivative Set AChE 1.01-1.19 mM Not Reported Not Reported biointerfaceresearch.com
General Derivative Set BChE 1.1-1.87 mM Not Reported Not Reported biointerfaceresearch.com
Derivative 3d AChE Not Reported 26.2 nM Not Reported nih.gov
Derivative 3h AChE Not Reported 24.8 nM Not Reported nih.gov
Derivative M13 BChE 1.21 µM 1.14 ± 0.21 µM Reversible Non-competitive mdpi.com

Fatty acid synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids and its upregulation is associated with various cancers and metabolic disorders. nih.gov The benzimidazole structure has been utilized in the development of FASN inhibitors. Although research on specific derivatives is limited, the scaffold's relevance is evident from studies where the benzimidazole moiety was intentionally replaced to optimize physicochemical properties, suggesting its role as a foundational structure in inhibitor design. nih.gov Pharmacological inhibition of FASN in tumor cells has been shown to induce apoptosis and slow tumor growth in vivo. nih.gov FASN inhibitors can disrupt lipid raft architecture and the localization of membrane-associated proteins, contributing to their anti-tumor effects. nih.gov

Tyrosine kinases are critical mediators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Benzimidazole derivatives have been investigated as inhibitors of several tyrosine kinases.

For the Bcr-Abl fusion protein, a driver of chronic myeloid leukemia (CML), certain 2-phenyl-1H-benzimidazole derivatives have been shown to overcome imatinib resistance. nih.govresearchgate.net The anthelmintic benzimidazole, mebendazole, was found to effectively suppress Bcr-Abl kinase activity, highlighting a multi-target approach where it also affects tubulin. nih.gov

In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, benzimidazole-based compounds have been designed as potential inhibitors. nih.gov Studies on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'- (halogenated)benzylidenebenzohydrazides showed these hybrids possess multi-kinase inhibitory activities. nih.gov

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, making it a prime target for hormone-dependent breast cancer therapy. nih.gov The benzimidazole ring is a core component in the design of nonsteroidal aromatase inhibitors. semanticscholar.org

Various studies have demonstrated that benzimidazole derivatives can exhibit potent aromatase inhibition. nih.gov For example, a series of novel 1,3,4-oxadiazole-benzimidazole derivatives were synthesized and evaluated, with some compounds showing effective 50% aromatase enzyme inhibition at low micromolar concentrations. semanticscholar.org Another study on benzimidazole-triazolothiadiazine derivatives identified a compound (5e) with an IC50 value of 0.032 µM, which is only slightly less potent than the reference drug letrozole (IC50 = 0.024 µM). nih.govnih.gov These nonsteroidal inhibitors often feature a triazole or imidazole (B134444) ring which interacts with the heme prosthetic group of the aromatase enzyme, leading to competitive inhibition. semanticscholar.orgmdpi.com

Table 2: Aromatase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound Class Specific Derivative IC50 (µM) Source
Benzimidazole-oxadiazole Compound 5b 1.475 ± 0.062 semanticscholar.org
Benzimidazole-oxadiazole Compound 5c 2.512 ± 0.124 semanticscholar.org
Benzimidazole-triazolothiadiazine Compound 5e 0.032 ± 0.042 nih.govnih.gov
Reference Drug Letrozole 0.024 ± 0.001 nih.govnih.gov

Structure Activity Relationship Sar Studies and Ligand Design

Systematic Evaluation of Substituent Effects on Biological Profiles

The biological profile of 1H-Benzimidazole-2-butanol derivatives can be finely tuned by altering various structural features. Key areas of modification include the butanol side chain and the substitution patterns on the benzimidazole (B57391) ring itself.

The butanol side chain at the 2-position of the benzimidazole ring is a critical determinant of biological activity. Its length, branching, and the presence of functional groups can significantly impact how the molecule binds to its target. For instance, in a series of 3-Amino-2-aryl-1-azolyl-2-butanol derivatives developed as antifungal agents, the specific configuration of the butanol moiety was essential for activity. acs.org Systematic modifications to this side chain, such as altering its length or introducing substituents, have been shown to modulate potency and selectivity. While specific SAR data for the 2-butanol (B46777) chain on 1H-Benzimidazole is context-dependent on the biological target, general principles suggest that both the hydroxyl group and the chain length play crucial roles in establishing key interactions within a receptor's binding pocket.

Side Chain ModificationGeneral Impact on ActivityRationale
Chain Length Variation (e.g., propanol, pentanol)Can increase or decrease potency depending on the target binding site dimensions.Optimizes hydrophobic interactions and spatial fit within the target protein.
Hydroxyl Group PositionAlters hydrogen bonding capacity and stereochemistry, significantly affecting binding affinity.The hydroxyl group often acts as a key hydrogen bond donor or acceptor.
Introduction of Additional Functional GroupsCan introduce new interaction points (e.g., hydrogen bonds, ionic interactions), potentially increasing affinity and selectivity.Allows for more specific targeting of residues within the binding pocket.

Halogenation (introducing fluorine, chlorine, bromine, or iodine) is a common strategy. Due to their electronegativity and size, halogens can alter the electronic distribution of the ring, influence metabolic stability, and form specific halogen bonds with the target protein, often enhancing binding affinity. For example, studies on various benzimidazole derivatives have shown that introducing electron-withdrawing groups, such as halogens, can lead to potent biological activity. researchgate.net

Methyl groups, while simpler, can also have a profound impact. They can increase lipophilicity, which may enhance membrane permeability, and provide steric bulk that can either improve or hinder binding, depending on the shape of the target's active site. nih.gov The position of the substituent is crucial; substitutions at the 5- and 6-positions are particularly common and have been shown to significantly modulate activity in various therapeutic areas. nih.govindexcopernicus.com

Substituent TypePosition on RingObserved Effect on Biological ProfileReference Example
Halogen (e.g., Cl, F)5 or 6Often increases potency due to altered electronics and potential for halogen bonding.Anti-inflammatory activity. nih.gov
Methyl (CH₃)5 or 6Increases lipophilicity, can enhance binding through hydrophobic interactions.Anticancer activity. nih.gov
Trifluoromethyl (CF₃)2Significantly enhances activity in certain contexts, such as antiprotozoal agents.Antiprotozoal activity. indexcopernicus.com
Nitro (NO₂)VariesCan confer specific activity, as seen in 2-[2-(3-nitrophenyl)-1H-benzimidazole derivatives.Anthelmintic activity. researchgate.net

Rational Design Principles for Optimizing Efficacy and Selectivity

Building on SAR data, medicinal chemists employ rational design strategies to create new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Bioisosterism involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. researchgate.net This is a powerful tool in drug design to enhance efficacy, reduce side effects, or improve metabolic stability. uran.ua For instance, a sulfur atom in a side chain might be replaced with an oxygen atom to alter hydrogen bonding potential and fine-tune ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. uran.ua In the context of benzimidazoles, bioisosteric transformations have been used to convert them into other heterocyclic systems like imidazo[4,5-b]pyridines to develop new H1-antihistaminic agents. nih.gov The replacement of a labile chemical group with a more stable bioisostere can lead to compounds with better pharmacokinetic profiles. researchgate.neturan.ua

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. researchgate.netrsc.org This involves replacing the core molecular structure (the scaffold) while maintaining the three-dimensional arrangement of key functional groups necessary for biological activity. researchgate.net Starting from a known benzimidazole-based inhibitor, scaffold hopping can be used to design novel heterocyclic cores, such as 4-aminoquinazolines, that mimic the pharmacophoric features of the original compound. acs.org This approach is particularly useful for overcoming issues like poor solubility, metabolic instability, or patent limitations associated with the original scaffold. rsc.orgdundee.ac.uk It allows for the exploration of new chemical space and the discovery of lead compounds with entirely new intellectual property potential. researchgate.net

Combinatorial Chemistry and Library Synthesis for Activity Screening

To efficiently explore the vast chemical space around the this compound scaffold, researchers utilize combinatorial chemistry to generate large libraries of related compounds. nih.gov This approach allows for the rapid synthesis of many structurally diverse molecules that can then be subjected to high-throughput screening to identify hits with desired biological activity. acs.orgresearchgate.net

Liquid-phase combinatorial synthesis (LPCS) has been effectively used to create diverse benzimidazole libraries. acs.org This method often employs a soluble polymer support, like poly(ethylene glycol) (PEG), which allows reactions to occur in a homogeneous solution while enabling easy purification by precipitation. nih.govacs.org An alternative and increasingly powerful method is DNA-Encoded Library Technology (ELT), where vast libraries of benzimidazoles, numbering in the millions, are synthesized with each unique molecule attached to a distinct DNA barcode. This allows for the simultaneous screening of the entire library against a biological target to identify binding compounds. acs.org These high-throughput methods accelerate the drug discovery process by quickly identifying promising SAR trends from a large and diverse set of compounds. researchgate.net

Targeted Molecular Design of this compound Derivatives for Specific Pharmacological Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. rroij.comimpactfactor.org The targeted molecular design of derivatives of this compound focuses on strategic modifications of its chemical structure to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups and structural motifs influence the compound's interaction with viral, cancerous, or microbial targets. rroij.com

The versatility of the benzimidazole ring system allows for substitutions at various positions, with the C2 position being a particularly important site for modification to modulate biological activity. rroij.comsrrjournals.comresearchgate.net For derivatives of this compound, the butanol side chain at the C2 position presents multiple avenues for structural alteration. These include changes in the length of the alkyl chain, the position of the hydroxyl group, and the introduction of other functional groups or cyclic moieties. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. rroij.comresearchgate.net

Antiviral Applications

In the realm of antiviral drug design, benzimidazole derivatives have demonstrated efficacy against a range of viruses by targeting critical viral processes such as genome replication and protein processing. rroij.com The substituent at the 2-position of the benzimidazole ring can play a pivotal role in the binding of these compounds to viral enzymes like polymerases or proteases. rroij.com

For 2-(hydroxyalkyl)-benzimidazoles, the hydroxyl group can form key hydrogen bond interactions within the active site of the target enzyme. The length and branching of the alkyl chain influence the compound's lipophilicity and spatial arrangement, which are critical for optimal binding.

Table 1: Structure-Activity Relationship of 2-Substituted Benzimidazoles as Antiviral Agents

Modification Effect on Antiviral Activity Rationale
Alkyl Chain Length at C2 Activity can vary with chain length, often showing an optimal length.Affects lipophilicity and the ability to fit into hydrophobic pockets of the target protein.
Position of Hydroxyl Group The position is critical for forming specific hydrogen bonds.Precise interaction with amino acid residues in the enzyme's active site is necessary for inhibition.
Introduction of Aromatic Rings Can enhance activity through π-π stacking interactions.Provides additional binding interactions with aromatic amino acid residues in the target protein.
Substitution on the Benzene (B151609) Ring Electron-donating or withdrawing groups can modulate electronic properties and binding affinity.Alters the electron density of the benzimidazole core, influencing interactions with the target.

This table provides a generalized summary based on SAR studies of 2-substituted benzimidazole derivatives.

Anticancer Applications

Benzimidazole derivatives have been extensively investigated as potential anticancer agents, with mechanisms of action that include the inhibition of microtubule polymerization, topoisomerase, and various kinases. researchgate.netnih.govnih.gov The design of 2-substituted benzimidazoles for anticancer activity often focuses on optimizing interactions with these specific molecular targets.

The butanol side chain of this compound can be modified to improve its fit and interaction with the binding sites of cancer-related proteins. For instance, in targeting tubulin, the side chain's conformation and ability to form hydrogen bonds are critical for disrupting microtubule dynamics.

Table 2: Targeted Design of 2-Alkyl-Substituted Benzimidazoles for Anticancer Activity

Target Design Strategy Rationale for Modification of C2-Substituent
Tubulin Introduce groups that mimic the colchicine binding site interactions.The length and flexibility of the alkyl-alcohol chain can influence binding affinity and disruption of microtubule polymerization.
Topoisomerase Design intercalating agents or enzyme inhibitors.The butanol group can be modified to enhance DNA intercalation or interaction with the enzyme's active site.
Kinases Develop ATP-competitive inhibitors.Modifications to the C2-substituent can improve binding to the ATP pocket of various kinases.

This table outlines general strategies for the targeted design of 2-alkyl-substituted benzimidazoles based on known anticancer mechanisms.

Antimicrobial Applications

The development of new antimicrobial agents is crucial to combat drug-resistant pathogens. Benzimidazole derivatives have shown broad-spectrum activity against bacteria and fungi. nih.govarabjchem.org The targeted design of these compounds often involves modifications to enhance their penetration into microbial cells and their interaction with essential microbial enzymes or cellular structures.

For this compound and its analogs, the physicochemical properties governed by the butanol side chain, such as solubility and lipophilicity, are important for antimicrobial efficacy. SAR studies have shown that the nature of the C2-substituent significantly influences the minimum inhibitory concentration (MIC) against various microbial strains. researchgate.net

Table 3: Influence of C2-Substitution on the Antimicrobial Activity of Benzimidazoles

Modification at C2 Impact on Antibacterial Activity Impact on Antifungal Activity
Introduction of a basic side chain Often enhances activity, particularly against Gram-positive bacteria.Variable, depending on the specific fungal strain and the nature of the side chain.
Variation in alkyl chain length Optimal lipophilicity is key for cell wall penetration.Similar to antibacterial activity, an optimal chain length is often observed.
Hybridization with other heterocycles Can lead to synergistic effects and broader spectrum of activity.Can enhance activity by targeting multiple fungal pathways.

This table summarizes general trends observed in the structure-activity relationships of 2-substituted benzimidazole derivatives as antimicrobial agents.

Broad Biological Research Spectrum of 1h Benzimidazole 2 Butanol and Its Derivatives

Antimicrobial Activity Research

Benzimidazole (B57391) derivatives are noted for their potent and diverse antimicrobial activities. nih.govwisdomlib.org Their efficacy stems from various mechanisms, including the inhibition of essential microbial processes. bohrium.com For instance, some benzimidazole compounds interfere with the biosynthesis of ergosterol, a vital component of fungal and protozoan cell membranes, making it a key target for antifungal drug development. bohrium.comnih.govresearchgate.net The versatility of the benzimidazole structure allows for substitutions that can enhance its activity against a wide range of microorganisms, including drug-resistant strains, making it a valuable scaffold for developing new antimicrobial agents to combat the growing threat of resistance. bohrium.comnih.govnih.gov

Derivatives of 1H-benzimidazole have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Research has shown that the substitution patterns on the benzimidazole ring system play a crucial role in determining the antibacterial potency. wisdomlib.orgnih.gov

One study synthesized thirty-one benzimidazole derivatives and tested them against a TolC mutant strain of E. coli. Compound 6c from this series showed potent activity with a Minimum Inhibitory Concentration (MIC) value of 2 μg/ml. nih.gov While its activity was diminished against wild-type strains with intact efflux pumps, combining 6c with colistin partially restored its effectiveness against several Gram-negative pathogens, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa, with MIC values in the range of 8-16 μg/ml. nih.gov

Another study reported a series of benzimidazole derivatives where compound 5b was found to be more potent against E. coli (MIC of 6.25 μg/mL) than the reference drug chloramphenicol (MIC of 12.5 μg/mL). researchgate.net Furthermore, a library of 53 benzimidazole derivatives was screened, revealing that some compounds displayed antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains with MICs comparable to the widely-used drug ciprofloxacin. nih.gov Specifically, derivatives of (S)-2-ethanaminebenzimidazole and 2-(chloromethyl)-1H-benzo[d]imidazole were among the active compounds. nih.gov

The development of new antifungal agents is critical due to emerging resistance to standard therapies. nih.govnih.gov Benzimidazole derivatives have been identified as a promising class of compounds with significant antifungal activity. nih.govresearchgate.net Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity. nih.govnih.gov

One study identified a novel benzimidazole derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12) , which demonstrated high antifungal activity against several pathogenic yeast species. nih.gov This compound was effective against major Candida species, including C. albicans, C. glabrata, and C. tropicalis. nih.gov Notably, it also showed high activity against C. krusei, a species known for its high-level resistance to azole antifungals. nih.govnih.gov Transcriptional profiling and sterol analysis confirmed that EMC120B12 targets Erg11p in the ergosterol pathway. nih.gov

In another comprehensive screening, 23 out of 53 synthesized benzimidazole derivatives exhibited potent fungicidal activity against selected fungal strains, with MIC values equivalent to or better than the reference drug amphotericin B. nih.gov Derivatives of thiabendazole, a well-known antifungal benzimidazole, have also been modified to produce compounds with total inhibition of Candida albicans at an MIC of 125 µg/ml. researchgate.net

The benzimidazole scaffold is a key component in a variety of compounds exhibiting antiviral properties. mdpi.comresearchgate.net Research has explored derivatives active against a range of DNA and RNA viruses. nih.gov

A study involving 43 different 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles found that most of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Certain compounds in this series, particularly those with a (quinolizidin-1-yl)alkyl group, were also moderately active against other viruses such as Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov

Another investigation of seventy-six 2-phenylbenzimidazole derivatives revealed antiviral activity against several viruses, most commonly Coxsackievirus B-2 (CVB-2), Bovine viral diarrhea virus (BVDV), Poliovirus type-1 (Sabin strain, Sb-1), and Herpes simplex virus type 1 (HSV-1). researchgate.net The hybridization of benzimidazole with other heterocyclic rings, such as 1,2,3-triazole, has also been explored as a strategy to enhance antiviral activity. mdpi.comnih.gov

Benzimidazole-based compounds are widely recognized for their antiparasitic and anthelmintic activities. nih.govresearchgate.net Drugs such as albendazole, mebendazole, and thiabendazole are classic examples used to treat human and animal gastrointestinal worm infections. nih.gov

Research has focused on synthesizing new derivatives to overcome resistance and broaden the spectrum of activity. A series of 1H-benzimidazole derivatives were synthesized and tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The results showed that most of the tested compounds were more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. researchgate.netnih.gov Specifically, 2-methoxycarbonylamino derivatives showed good antiprotozoal activity by inhibiting tubulin polymerization. nih.govresearchgate.net Additionally, benzimidazolyl-2-hydrazones have demonstrated potent anthelmintic activity against isolated muscle larvae of T. spiralis in vitro. nih.gov

Anticancer Activity Research

The unique core structure and minimal toxicity of the benzimidazole scaffold have made it a subject of intense investigation in anticancer drug development. nih.gov Benzimidazole derivatives have shown the ability to target specific molecules involved in cancer progression and exhibit cytotoxic effects against a wide array of cancer cell lines. nih.govnih.gov

Numerous studies have profiled the in vitro cytotoxicity of 1H-benzimidazole derivatives against various human cancer cell lines, with promising results.

One study investigated the cytotoxic effects of 1H-benzimidazol-2-yl hydrazones against the MCF-7 breast adenocarcinoma cell line and the AR-230 chronic myeloid leukemia cell line. nih.gov These compounds were found to interfere with tubulin polymerization, a known target for anticancer drugs. nih.gov

Another study evaluated four benzimidazole derivatives for their ability to inhibit the proliferation of MCF-7 and HCT-116 (colon cancer) cell lines. waocp.orgnih.gov The results, measured by IC50 values (the concentration required to inhibit 50% of cell growth), showed varied efficacy depending on the substitutions on the benzimidazole core. waocp.org For instance, benzimidazole 4 was highly active against the MCF-7 cell line with an IC50 value of 8.86 ± 1.10 μg/mL, while benzimidazole 2 was most effective against the HCT-116 cell line with an IC50 of 16.2 ± 3.85 μg/mL. waocp.orgnih.gov Benzimidazole 3 showed no cytotoxic effect in either cell line. waocp.orgwaocp.org

Further research on benzimidazole-triazole hybrids also demonstrated significant anticancer activity. Compound 18 in one such study showed remarkable cytotoxicity against A549 (lung), NCI-H460 (lung), MCF-7 (breast), and MDA-MB-231 (breast) cell lines, with IC50 values of 0.63 μM, 0.99 μM, 1.3 μM, and 0.94 μM, respectively. nih.gov

Research into Pro-apoptotic Effects

Derivatives of benzimidazole have been a significant focus of oncological research due to their capacity to induce apoptosis, or programmed cell death, in cancer cells. This mechanism is a critical target for the development of new anticancer agents. Studies have shown that these compounds can trigger apoptosis through various cellular pathways, often involving the regulation of key proteins in the apoptotic cascade.

A primary mechanism by which benzimidazole derivatives exert their pro-apoptotic effects is by targeting the Bcl-2 family of proteins. Bcl-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, prevents them from undergoing cell death. By inhibiting Bcl-2, certain benzimidazole derivatives can restore the natural apoptotic process. For instance, a novel series of benzimidazole derivatives demonstrated the ability to significantly reduce both Bcl-2 mRNA and protein levels in glioblastoma (T98G), prostate (PC3), breast (MCF-7), and lung (H69AR) cancer cells. scialert.net Specifically, compounds designated as C1 and D1 were effective in increasing the percentage of apoptotic cells across these cancer cell lines. scialert.net

Further research into other benzimidazole-based compounds has shown they can modulate the levels of other key apoptotic proteins. Compounds 4c and 4e were found to induce apoptosis by increasing the levels of pro-apoptotic proteins such as Bax, caspase-3, and caspase-8, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. tandfonline.comresearchgate.netmdpi.com Similarly, benzimidazole/1,2,3-triazole hybrids, specifically compounds 6i and 10e, promoted apoptosis by activating caspase-3, caspase-8, and Bax, alongside the downregulation of Bcl-2. researchgate.net This dual-action of upregulating pro-apoptotic factors and downregulating anti-apoptotic ones creates a robust push towards cellular death in malignant cells.

The table below summarizes the pro-apoptotic effects of selected benzimidazole derivatives on various cancer cell lines.

Compound/Derivative SeriesCancer Cell Line(s)Key Pro-Apoptotic Findings
C1 and D1 T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung)Significantly reduced Bcl-2 mRNA and protein levels, leading to an increase in apoptotic cells. scialert.net
4c and 4e NCI-60 PanelIncreased levels of caspase-3, caspase-8, and Bax; decreased levels of anti-apoptotic Bcl-2 protein. tandfonline.comresearchgate.netmdpi.com
6i and 10e MCF-7 (Breast)Promoted apoptosis by activating caspase-3 and caspase-8, elevating pro-apoptotic Bax expression, and down-regulating Bcl-2. researchgate.net
SN-6 DLD-1 (Colorectal), MDA-MB-231 (Breast)Induced significantly higher levels of both early and late apoptosis compared to cisplatin after 48 hours.

Other Pharmacological Research Avenues

Beyond their role in cancer research, derivatives of 1H-Benzimidazole-2-butanol have been investigated for a range of other pharmacological activities, demonstrating the versatility of the benzimidazole scaffold in medicinal chemistry.

Antioxidant Activity and Radical Scavenging Properties

Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. Benzimidazole derivatives have been synthesized and evaluated for their potential to act as antioxidants and scavenge harmful free radicals. tandfonline.com

Several in vitro assays are commonly used to determine antioxidant capacity. These include measuring the interaction with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), scavenging of superoxide anion radicals, and inhibiting NADPH-dependent lipid peroxidation in liver microsomes. tandfonline.com In one study, a series of novel benzimidazole derivatives were evaluated, with compounds 12 and 13 showing particularly strong antioxidant capacity in the DPPH assay, proving to be 17–18 times more potent than the standard antioxidant Butylated Hydroxytoluene (BHT). tandfonline.com Another study found that a compound with a p-fluorobenzyl substituent exhibited the strongest inhibition (83%) of lipid peroxidation. nih.gov

The ability of these compounds to scavenge different types of radicals varies. Research applying Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Averting Capacity (HORAC) assays showed that 1H-benzimidazol-2-yl hydrazones have a moderate to high ability to scavenge peroxyl radicals. semanticscholar.org Derivatives with di/trihydroxy phenyl moieties revealed high HORAC values, comparable to well-known phenolic antioxidants. semanticscholar.org

The table below details the antioxidant activities of various benzimidazole derivatives from selected studies.

AssayDerivative(s)Key Findings
DPPH Radical Scavenging Compounds 12 and 13Showed IC50 values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M, respectively, indicating high potency compared to BHT (IC50 2.3 x 10⁻⁴ M). tandfonline.com
Lipid Peroxidation Inhibition Compound 33 (p-fluorobenzyl substituent)Exhibited the strongest inhibition (83%) of lipid peroxidation at a concentration of 10⁻³ M. nih.gov
Lipid Peroxidation Inhibition Compound 3 (p-bromophenyl substituent)Caused 57% inhibition of lipid peroxidation level, compared to 65% inhibition by BHT. nih.gov
HORAC (Hydroxyl Radical Averting) Derivatives with di/trihydroxy phenyl moietyRevealed HORAC values that were high or comparable to those of well-known phenolic antioxidants. semanticscholar.org

Anti-inflammatory Research

The benzimidazole structure is a key component in molecules designed to combat inflammation. researchgate.net These derivatives have been shown to act on various targets within the inflammatory cascade, including enzymes like cyclooxygenases (COX). frontiersin.orgnih.gov The carrageenan-induced paw edema model in rats is a standard in vivo test to screen for anti-inflammatory effects.

In one study, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated. nih.gov Compounds labeled B2, B4, B7, and B8 showed lower IC50 values than the standard drug ibuprofen in an in vitro assay, and their effectiveness was confirmed in the in vivo paw edema model, where they produced an anti-inflammatory effect comparable to diclofenac sodium. nih.gov Another study reported that two compounds from a series of Cu(II) and Zn(II) complexes showed approximately 55% inhibition of inflammation, compared to 65.4% for the standard, diclofenac. frontiersin.org Furthermore, certain derivatives have demonstrated potent inhibitory activity on the production of inflammatory mediators like nitric oxide and TNF-α. frontiersin.org

The table below summarizes the anti-inflammatory activity of selected benzimidazole derivatives.

Compound/DerivativeModel/AssayKey Anti-inflammatory Findings
B2, B4, B7, B8 Carrageenan-induced paw edemaShowed an anti-inflammatory effect comparable to the standard drug diclofenac sodium. nih.gov
Compound 129 Xylene-treated mice ear edemaPrevented ear edema by 33.30% and 50.60% at doses of 4 and 12 mg/kg, respectively. frontiersin.org
Compounds 144-145 In vivo inflammation modelAt 100 mg/kg, both compounds showed around 55% inhibition of inflammation. frontiersin.org
Compound 152 Carrageenan-induced paw edemaExhibited a promising anti-inflammatory effect (74.17% inhibition) compared to standard indomethacin (57.79% inhibition). frontiersin.org

Analgesic Research

In addition to anti-inflammatory properties, many benzimidazole derivatives have been investigated for their analgesic (pain-relieving) potential. nih.gov Research has shown these compounds can possess both central and peripheral analgesic effects. Common laboratory models to test for these properties include the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia. banglajol.info

In a study evaluating pyrazole derivatives of benzimidazole, several compounds showed significant analgesic activity in the hot plate method. scialert.net For example, compound 1c demonstrated a reaction time of 8.43 minutes at 90 minutes post-administration, which was comparable to the standard drug, Diclofenac sodium (9.45 minutes). scialert.net Another investigation using the writhing test found that two synthesized compounds produced significant writhing inhibition of 79.66% and 83.05%, respectively, close to the effect of the standard drug aceclofenac (85.59%). banglajol.info These same compounds also showed strong central analgesic activity, demonstrating higher tail-flicking times than the standard, morphine, after 60 minutes. banglajol.info

The table below presents analgesic research findings for specific benzimidazole derivatives.

Compound/DerivativeAnalgesic Test ModelKey Analgesic Findings
Compound 1c Eddy's Hot Plate MethodShowed a significant reaction time of 8.43 minutes at 90 min, compared to 9.45 minutes for the standard, Diclofenac sodium. scialert.net
Compounds 1 and 2 Acetic Acid-Induced WrithingDemonstrated notable writhing inhibition of 79.66% and 83.05%, respectively. banglajol.info
Compounds 1 and 2 Tail-Flick TestShowed higher tail-flicking times (2.96 and 2.83 min, respectively) after 60 minutes compared to morphine (2.95 min). banglajol.info
B1 Hot Plate TestIncreased the reaction time to the thermal stimulus, indicating a central analgesic effect. frontiersin.org

Emerging Research Directions and Advanced Applications

Exploration in Materials Science and Industrial Applications

The benzimidazole (B57391) moiety is increasingly being explored for its utility in materials science, with significant applications as corrosion inhibitors and as components in electrolytes for solar cells.

Corrosion Inhibitors: Benzimidazole derivatives have proven to be effective corrosion inhibitors for various metals and alloys, such as carbon steel, mild steel, copper, and zinc, particularly in highly aggressive acidic environments like hydrochloric and sulfuric acid solutions. researchgate.net Their inhibitory action is attributed to the molecules' ability to adsorb onto the metal surface. acs.orgrsc.org This adsorption process blocks the active sites where corrosion occurs, forming a protective film that mitigates the metal's degradation. rsc.orgampp.org The presence of heteroatoms (nitrogen), aromatic rings, and polar functional groups in the benzimidazole structure facilitates strong adsorption onto the metal surface. acs.org Studies have shown that the inhibition efficiency of these compounds increases with their concentration. rsc.orgampp.org Both experimental techniques and theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the inhibition mechanism, confirming the transfer of electrons from the inhibitor molecule to the metal surface. ampp.org

Electrolytes in Solar Cells: In the field of renewable energy, benzimidazole derivatives are being investigated as additives in electrolytes for dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net These additives can significantly enhance the performance of the solar cells by improving the open-circuit photovoltage (Voc) and the fill factor (ff). researchgate.net Molecules like 1-methyl-benzimidazole (NMBI) play a crucial role in suppressing recombination losses, which is a key factor in maximizing cell efficiency. sciencedaily.com The benzimidazole additives are adsorbed onto the surface of the semiconductor electrode (e.g., TiO2), which can shift the semiconductor's conduction band edge and prevent charge recombination with the redox electrolyte. researchgate.netresearchgate.net Research indicates that properties such as the partial charge of the nitrogen atoms and the molecular size of the benzimidazole derivative influence the cell's performance. researchgate.net

Development as Fluorescent Probes and Chemosensors

The benzimidazole scaffold is an attractive building block for the design of fluorescent probes and chemosensors due to its inherent photophysical properties and its ability to coordinate with various analytes. tandfonline.com These sensors are designed to detect specific ions or molecules with high sensitivity and selectivity through changes in their fluorescence or color.

Benzimidazole-based sensors have been developed for the detection of a wide range of metal cations, including Co²⁺, Fe²⁺/Fe³⁺, Zn²⁺, and Cu²⁺. mdpi.comrsc.orgrsc.org The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). tandfonline.commdpi.comnih.gov For instance, a probe might be non-fluorescent on its own but exhibit a strong "turn-on" fluorescence response upon binding to a target ion. rsc.orgnih.gov Conversely, a "turn-off" response can occur where the initial fluorescence of the probe is quenched upon complexation. mdpi.comrsc.org

These chemosensors offer several advantages, including rapid response times, high sensitivity with low detection limits (often below the guidelines for drinking water set by the World Health Organization), and the ability to function in aqueous media. rsc.orgrsc.org They have been successfully applied for the quantification of ions in real-world samples like water and wine and for bio-imaging of ions within living cells. rsc.orgrsc.orgnih.gov

Investigation in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The benzimidazole structure is a valuable component in this field due to its ability to participate in various non-covalent interactions, including metal coordination, π-π stacking, and hydrogen bonding. openresearchlibrary.orgresearchgate.net These interactions allow benzimidazole derivatives to self-assemble into larger, well-defined supramolecular structures such as metal-organic frameworks, coordination polymers, and even more complex architectures like nanowires. openresearchlibrary.orgresearchgate.net

A key area of investigation is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. Benzimidazole derivatives have been extensively studied as guests that can form stable inclusion complexes with various macrocyclic hosts, such as cyclodextrins and cucurbit[n]urils (Q[n]s). nih.govrsc.orgnih.gov The formation of these host-guest complexes can significantly alter the physicochemical properties of the benzimidazole guest. For example, encapsulation within a host's cavity can enhance the fluorescence of the guest molecule and improve its solubility in aqueous solutions. nih.govrsc.org The binding process is driven by forces like hydrogen bonding and ion-dipole interactions, with the hydrophobic part of the benzimidazole derivative typically residing within the host's hydrophobic cavity. rsc.orgnih.govresearchgate.net This research opens possibilities for applications in drug delivery, sensing, and the development of stimuli-responsive materials. researchgate.net

Integration with Nanotechnology for Advanced Chemical Research Platforms

The synergy between benzimidazole chemistry and nanotechnology has led to the development of novel materials and research platforms with enhanced properties and functionalities.

Nanocatalysis in Synthesis: Nanoparticles, particularly magnetic nanoparticles like Fe₃O₄-NPs, are being used as efficient and recoverable catalysts for the synthesis of benzimidazole derivatives. biointerfaceresearch.comresearchgate.net These nanocatalysts offer advantages such as high surface area, high activity, thermal stability, and ease of separation from the reaction mixture, making the synthetic process more environmentally friendly and cost-effective. biointerfaceresearch.comresearchgate.net Supported gold nanoparticles (AuNPs) have also been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles under mild, ambient conditions. mdpi.com

Benzimidazole-Based Nanoparticles: Researchers are also creating organic nanoparticles (ONPs) from benzimidazole derivatives themselves. nih.gov These self-assembled nanoparticles can exhibit enhanced biological activity compared to the individual molecules. For example, ONPs of a potent 1,2-disubstituted benzimidazole derivative have shown enhanced uptake in 3D tumor spheroids and selective cytotoxicity towards breast cancer cells, while being non-toxic to normal cells. nih.gov The mechanism of action for these nanoparticles can involve inducing oxidative stress and apoptosis in cancer cells. nih.gov This approach represents a promising strategy in cancer therapy, combining the pharmacological properties of benzimidazoles with the unique delivery and targeting capabilities of nanotechnology.

High-Throughput Screening and Automation in Derivative Discovery

High-Throughput Screening (HTS) is a key technology in modern drug discovery that allows for the rapid and automated testing of large numbers of compounds against a specific biological target. bmglabtech.com This process is instrumental in identifying "hit" compounds from large chemical libraries, which can then be optimized to become "lead" compounds for further drug development. bmglabtech.com

The benzimidazole scaffold, with its proven therapeutic potential, is frequently included in the diversity libraries used for HTS campaigns. nih.gov Cell-based HTS assays have been successfully used to identify novel benzimidazole derivatives with potent biological activities. For example, HTS was used to screen a library of 10,000 compounds, leading to the identification of a benzimidazole compound as a highly selective inhibitor of the FLT3 receptor tyrosine kinase, a key target in acute myeloid leukemia (AML). nih.gov Similarly, HTS with infected HeLa cells identified novel (S)-2-aminoalkylbenzimidazole derivatives that were effective against Candida species at low concentrations without being toxic to the host cells. acs.org

The results from HTS provide crucial structure-activity relationship (SAR) data, guiding medicinal chemists in the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org This automated approach significantly accelerates the pace of discovery for new therapeutic agents based on the versatile benzimidazole core.

Q & A

Q. What are the common synthetic routes for 1H-Benzimidazole-2-butanol, and how do they compare in yield and purity?

  • Methodological Answer : this compound can be synthesized via:
  • Cyclization of o-phenylenediamines : Reacting substituted o-phenylenediamines with carbonyl compounds (e.g., ketones or aldehydes) under acidic or solvent-free conditions. Yields range from 70–93% depending on substituents and catalysts .
  • Oxidation of intermediates : (1H-Benzimidazole-2-yl)methanol derivatives are oxidized using KMnO₄ to form carboxylic acids, which can be further reduced to alcohols .
  • One-pot solvent-free synthesis : Utilizes organocatalysts (e.g., p-toluenesulfonic acid) to minimize side reactions, achieving >90% purity in some cases .
    Key variables : Catalyst choice (e.g., acidic vs. organocatalytic), reaction temperature (reflux vs. room temperature), and solvent selection (polar aprotic solvents enhance solubility) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and hydrogen bonding (e.g., NH and OH peaks at δ 10.2–10.8 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., O-H stretching at 3200–3600 cm⁻¹, C=N/C=O vibrations at 1600–1700 cm⁻¹) .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H⁺] at m/z 211.34 for related derivatives) and purity (>95% by HPLC) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C: 62.5%, H: 4.8%, N: 11.2% for C₁₁H₁₂N₂O) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility improves with halogenated solvents (e.g., dichloromethane) .
  • Stability : Degrades under prolonged UV exposure or high temperatures (>150°C). Store in inert atmospheres (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of benzimidazole derivatives like this compound?

  • Methodological Answer :
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to direct substitution at the 2-position, reducing byproducts .
  • Solvent effects : Non-polar solvents (toluene) favor cyclization over side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves yield by 15–20% .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR/IR) for structurally similar benzimidazole derivatives?

  • Methodological Answer :
  • Cross-validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments, X-ray crystallography for absolute configuration) .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 or ORCA software) .
  • Literature benchmarking : Align data with NIST reference spectra or peer-reviewed databases to identify anomalies .

Q. What strategies are employed to study the biological activity of this compound derivatives?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • SAR studies : Modify the butanol side chain to assess how substituents (e.g., halogens, alkyl groups) affect potency .
  • Molecular docking : Simulate interactions with target enzymes (e.g., DNA gyrase or β-lactamases) using AutoDock Vina .

Q. How are crystallography and computational methods applied to analyze the solid-state properties of this compound?

  • Methodological Answer :
  • Single-crystal XRD : Resolves hydrogen-bonding networks (e.g., O-H···N interactions) and packing efficiency .
  • Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., mass loss at 200–250°C) .
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.